1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride

Description

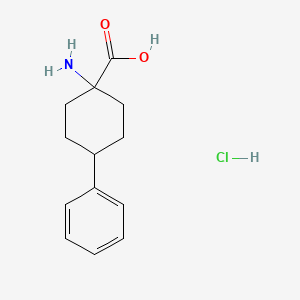

Chemical Nomenclature and Structural Identification

This compound represents a structurally complex amino acid derivative characterized by its distinctive cyclohexane ring system bearing both amino and carboxylic acid functional groups alongside a phenyl substituent. The compound's official International Union of Pure and Applied Chemistry nomenclature designation is 1-amino-4-phenylcyclohexane-1-carboxylic acid; hydrochloride, reflecting its salt form structure. Chemical database systems recognize this compound under the Chemical Abstracts Service registry number 1269152-16-0 for the hydrochloride salt form, while the parent free acid carries the distinct registry number 117259-23-1.

The molecular formula of the hydrochloride salt is C₁₃H₁₈ClNO₂, corresponding to a molecular weight of 255.74 grams per mole. This formulation reflects the addition of hydrochloric acid to the basic amino acid structure, resulting in protonation of the amino group and formation of the corresponding ammonium chloride salt. The parent compound without the hydrochloride moiety possesses the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 grams per mole. Structural analysis reveals the compound's rigid cyclohexane backbone provides conformational constraints that distinguish it from flexible amino acid analogs.

Advanced chemical identification systems employ multiple structural descriptors to uniquely characterize this compound. The International Chemical Identifier representation is InChI=1S/C13H17NO2.ClH/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2,(H,15,16);1H. The corresponding International Chemical Identifier Key, UWVFXIZTTMBTEU-UHFFFAOYSA-N, provides a condensed hash representation facilitating database searches. The Simplified Molecular Input Line Entry System notation C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N.Cl offers a linear textual representation of the molecular structure.

The compound's three-dimensional structure exhibits specific stereochemical features resulting from the cyclohexane ring conformation and the spatial arrangement of the phenyl substituent. The amino and carboxylic acid functional groups are positioned at the same carbon center, creating a quaternary carbon atom that contributes to the molecule's rigidity. This structural arrangement distinguishes it from conventional amino acids and imparts unique binding characteristics when incorporated into peptide sequences.

Historical Context of Discovery and Initial Characterization

The discovery and characterization of 1-amino-4-phenylcyclohexane-1-carboxylic acid emerged from systematic research efforts focused on developing selective melanocortin receptor modulators during the early 2000s. The seminal work describing this compound's discovery was published by Chu and colleagues in 2005 in Bioorganic and Medicinal Chemistry Letters, marking a significant milestone in melanocortin receptor pharmacology research. This publication, titled "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides," established the compound's importance in pharmaceutical research.

The research team's systematic investigation involved exploring rigid amino acid templates as replacements for histidine residues in melanocortin receptor-targeting peptides. Their approach represented a departure from traditional flexible amino acid building blocks toward more conformationally constrained alternatives. The cyclohexane-based structure of 1-amino-4-phenylcyclohexane-1-carboxylic acid provided the necessary rigidity while maintaining the essential amino acid functionality required for peptide incorporation.

Initial characterization studies revealed that linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid demonstrated potent human melanocortin-4 receptor agonist activity while showing minimal or no activity against human melanocortin-1, melanocortin-3, and melanocortin-5 receptors. This selectivity profile represented a significant advancement in the field, as previous compounds often lacked such specificity between closely related receptor subtypes. The research demonstrated that the phenyl-containing rigid template was crucial for achieving both potency and selectivity in the melanocortin receptor system.

The compound's characterization extended beyond biological activity to include comprehensive chemical analysis. Database entries indicate that the compound was first documented in chemical databases in 2007, with subsequent modifications and updates occurring through 2025, reflecting ongoing research interest and expanded applications. The European Community number 108-948-8 was assigned to facilitate regulatory tracking and commercial applications.

Subsequent research has built upon this initial discovery, with the compound finding applications in various synthetic chemistry contexts beyond its original melanocortin receptor focus. The development of protected derivatives, such as the N-Boc form, has facilitated its incorporation into complex synthetic schemes. These developments have expanded the compound's utility from a specialized pharmacological tool to a versatile building block in organic synthesis.

Academic Significance in Organic Chemistry and Pharmacology

The academic significance of this compound extends across multiple scientific disciplines, establishing it as a valuable research tool in both fundamental and applied chemistry contexts. In pharmacological research, the compound has become particularly important for studying melanocortin receptor systems, which play crucial roles in energy homeostasis, body weight regulation, and metabolic processes. The melanocortin-4 receptor represents a critical target in obesity research, making selective agonists like those derived from this compound valuable for understanding physiological pathways and developing therapeutic interventions.

The compound's structure-activity relationship contributions have been substantial in advancing peptide-based drug design methodologies. Research has demonstrated that the rigid cyclohexane backbone provides conformational constraints that enhance binding selectivity compared to flexible amino acid analogs. This finding has influenced broader approaches to designing receptor-selective peptides, with the phenyl-containing rigid template concept being applied to other receptor systems. The work has contributed to understanding how conformational restriction can be leveraged to achieve specificity in biological systems.

In synthetic organic chemistry, 1-amino-4-phenylcyclohexane-1-carboxylic acid has found applications as a chiral auxiliary and building block for asymmetric synthesis. The compound's quaternary carbon center and rigid structure make it useful for controlling stereochemical outcomes in complex synthetic transformations. Research applications have included its use in peptide synthesis, where it serves as a non-natural amino acid building block that can impart unique properties to the resulting peptides. The availability of protected forms, such as the N-Boc derivative, has facilitated its incorporation into standard peptide synthesis protocols.

The compound's mechanism of action involves binding to melanocortin-4 receptors and activating downstream signaling pathways including cyclic adenosine monophosphate generation. This activation leads to physiological responses related to appetite suppression and energy expenditure regulation. Understanding these mechanisms has contributed to broader knowledge of G-protein coupled receptor signaling and has informed therapeutic approaches for metabolic disorders. The selectivity for melanocortin-4 receptors over other melanocortin receptor subtypes provides a valuable tool for dissecting the specific roles of different receptor subtypes in physiological processes.

Research applications have expanded to include neuroscience studies, where the compound is used to investigate neurotransmitter systems and their effects on behavior and cognition. The compound's ability to modulate specific receptor pathways makes it valuable for studying the neural circuits involved in feeding behavior, energy homeostasis, and related behavioral outputs. These applications have contributed to understanding the complex relationships between metabolic signaling and neural function.

The compound's synthetic accessibility through established chemical methods has made it readily available for research applications. Synthesis typically involves cyclohexane derivatives as starting materials, with subsequent introduction of the amino group and phenyl substituent through established organic transformations. The availability of reliable synthetic routes has facilitated widespread adoption in research laboratories and has enabled the development of structural analogs for structure-activity relationship studies.

Properties

IUPAC Name |

1-amino-4-phenylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVFXIZTTMBTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride is the human melanocortin-4 receptor (hMC4R). This receptor plays a crucial role in maintaining energy homeostasis, sexual function, and other physiological processes.

Mode of Action

This compound acts as an agonist at the hMC4R. It binds to this receptor and triggers a series of intracellular events, leading to the activation of the receptor.

Biochemical Analysis

Biochemical Properties

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride has been found to interact with various biomolecules. It is a potent agonist for the human melanocortin-4 receptor (hMC4R), but shows weak or no activity for hMC1R, hMC3R, and hMC5R. This suggests that it may play a role in modulating the activity of these receptors, potentially influencing a variety of biochemical reactions.

Cellular Effects

The cellular effects of this compound are largely tied to its interactions with the melanocortin receptors. As an hMC4R agonist, it may influence cell signaling pathways, gene expression, and cellular metabolism associated with this receptor

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the melanocortin receptors, particularly hMC4R. This binding can lead to the activation of the receptor and subsequent changes in gene expression.

Biological Activity

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride (commonly referred to as cis-Apc) has garnered attention in medicinal chemistry due to its significant biological activity and potential therapeutic applications. This compound is characterized by its unique structural features, including an amino group, a carboxylic acid functional group, and a cyclohexane ring substituted with a phenyl group.

- Molecular Formula : C13H18ClNO2

- Molecular Weight : Approximately 219.28 g/mol

The presence of these functional groups allows for various chemical interactions within biological systems, influencing its biological activity and binding affinity to specific molecular targets.

This compound primarily acts as an agonist at the human melanocortin-4 receptor (hMC4R) . This receptor is involved in several physiological processes, including energy homeostasis, appetite regulation, and metabolic pathways.

Biochemical Pathways Affected

Upon activation of hMC4R by cis-Apc, the following pathways are influenced:

- Cell Signaling : Activation leads to changes in intracellular signaling cascades.

- Gene Expression : Modulation of gene expression related to metabolic processes.

- Cellular Metabolism : Influences metabolic rates and energy expenditure.

Pharmacological Effects

Research indicates that cis-Apc exhibits several pharmacological effects:

- Agonist Selectivity : It has been shown to selectively activate hMC4R while demonstrating weak or no activity towards hMC1R, hMC3R, and hMC5R .

- Potential Therapeutic Applications : The compound's ability to modulate melanocortin receptors suggests possible applications in treating conditions such as obesity, metabolic syndrome, and cachexia associated with chronic diseases .

Comparative Activity with Similar Compounds

| Compound Name | Agonist Activity | Selectivity |

|---|---|---|

| This compound | Strong (hMC4R) | High (vs. hMC1R) |

| 1-Aminocyclopropanecarboxylic acid (ACPC) | Moderate | Variable |

Case Studies and Research Findings

- Study on Agonist Selectivity :

- Clinical Trials :

- Animal Model Studies :

Scientific Research Applications

Chemistry

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride serves as a building block for synthesizing complex organic molecules and polymers. It undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile reagent in organic synthesis.

Biology

In biological research, this compound is employed in studying enzyme interactions and serves as a substrate in biochemical assays. It has been shown to interact with various biomolecules, influencing cellular signaling pathways and metabolic processes.

Medicine

The compound has garnered attention for its potential therapeutic properties , particularly as an agonist for the human melanocortin-4 receptor (hMC4R) . Its activation of this receptor is associated with several physiological processes, including appetite regulation and energy homeostasis. Research suggests its potential applications in treating conditions such as obesity and metabolic syndrome due to its ability to modulate metabolic pathways.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Agonist Activity : It selectively activates hMC4R while showing weak or no activity towards other melanocortin receptors (hMC1R, hMC3R, hMC5R).

- Potential Therapeutic Applications : Its modulation of melanocortin receptors suggests possible uses in treating obesity and other metabolic disorders.

Comparative Activity with Similar Compounds

| Compound Name | Agonist Activity | Selectivity |

|---|---|---|

| This compound | Strong (hMC4R) | High (vs. hMC1R) |

| ACPC | Moderate | Variable |

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Agonist Selectivity Study : Research has shown that linear pentapeptides containing cis-Apc are potent hMC4R agonists but inactive or weakly active at hMC1R, demonstrating its selectivity .

- Clinical Trials : Ongoing investigations are assessing its efficacy in clinical settings for metabolic disorders.

- Animal Model Studies : Preclinical studies indicate promising results regarding its role in appetite regulation and energy expenditure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Cyclohexane and Cycloalkane Families

Key structural analogs include:

Key Observations :

- Ring Size: Cyclohexane derivatives exhibit greater conformational flexibility compared to rigid cyclobutane analogs (e.g., 1-aminocyclobutanecarboxylic acid), which may influence pharmacokinetic properties like tumor uptake .

Pharmacological Activity Comparison

Physicochemical Properties

- Hydrochloride Salt : The hydrochloride form improves aqueous solubility, a feature shared with other bioactive amines like yohimbine hydrochloride (α₂-adrenergic antagonist) and butenafine hydrochloride (antifungal) .

Preparation Methods

Starting Materials

- 4-Nitrophenylcyclohexane or 4-aminophenyl derivatives serve as the aromatic precursors.

- Cyclohexanone or substituted cyclohexane derivatives provide the cyclohexane ring.

- Carbon dioxide or equivalent carboxylation reagents to introduce the carboxylic acid group.

Key Synthetic Steps

| Step | Description | Reagents/Conditions |

|---|---|---|

| Reduction | Reduction of the nitro group on 4-nitrophenylcyclohexane to an amino group. | Hydrogen gas with palladium on carbon catalyst |

| Carboxylation | Introduction of carboxylic acid group to cyclohexanone or cyclohexane ring. | CO₂ under high pressure and temperature |

| Hydrochloride Formation | Conversion of the free amine to its hydrochloride salt for enhanced solubility and stability. | Reaction with hydrochloric acid |

This pathway is supported by data indicating that the nitro reduction is efficiently catalyzed by palladium on carbon under hydrogen atmosphere, yielding the amino intermediate with high selectivity. The carboxylation step typically requires elevated pressure and temperature to incorporate CO₂ into the cyclohexane ring, forming the carboxylic acid group.

Industrial Production Methods

Industrial synthesis adapts the laboratory procedures for large-scale production, focusing on reaction efficiency, yield, and product purity.

- Bulk Reduction: Large reactors are used for the hydrogenation of nitro groups to amines, ensuring uniform catalyst contact and reaction control.

- Continuous Carboxylation: Continuous flow reactors facilitate the carboxylation step, improving reaction rates and scalability.

- Purification: Advanced purification techniques such as crystallization and chromatographic methods are employed to isolate the hydrochloride salt with high purity.

These methods optimize catalyst loading, reaction time, and temperature to maximize the trans isomer content and overall yield. For example, catalysts such as 5% ruthenium on carbon (Ru/C) have been reported to achieve trans-selective hydrogenation of related aminobenzoic acid derivatives with trans:cis ratios exceeding 75%, which is critical for pharmaceutical applications.

Catalysts and Reaction Optimization

Catalyst choice and concentration significantly affect the stereochemical outcome and yield of the synthesis.

| Catalyst Type | Loading (% w/w) | Role | Notes |

|---|---|---|---|

| Palladium on Carbon | 5-10% | Nitro group reduction | High selectivity and yield |

| Ruthenium on Carbon | 20-50% | Hydrogenation/carboxylation | Achieves high trans isomer content |

| Lithium Aluminum Hydride | Stoichiometric | Reduction of amides to amines | Effective but expensive and less manageable |

The use of Ru/C catalysts under mild hydrogen pressure has been demonstrated to favor the formation of the trans isomer of 4-amino-1-cyclohexanecarboxylic acid derivatives, which is relevant for the phenyl-substituted analogues. Conversely, lithium aluminum hydride, while effective for reductions, is less favored industrially due to cost and handling difficulties.

Purification and Salt Formation

After synthesis, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This step improves:

- Solubility: Hydrochloride salts are generally more soluble in aqueous media.

- Stability: Salt formation stabilizes the compound for storage and handling.

Purification typically involves:

- Filtration to remove catalyst residues.

- Extraction and washing steps to remove impurities.

- Crystallization under controlled pH conditions to isolate the hydrochloride salt in high purity (often >90% purity).

An example purification procedure includes washing the reaction mixture with solvents such as dichloromethane and acetone, followed by acidification and multiple extractions to maximize yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method/Condition | Outcome/Notes |

|---|---|---|

| Nitro Reduction | H₂ gas, Pd/C catalyst, ambient to elevated pressure | Converts nitro to amino group efficiently |

| Carboxylation | CO₂, high pressure and temperature | Introduces carboxylic acid group onto cyclohexane |

| Hydrogenation (Isomer Control) | Ru/C catalyst, low H₂ pressure | Favors trans isomer formation (>75% trans) |

| Hydrochloride Formation | Reaction with HCl | Produces stable, soluble hydrochloride salt |

| Purification | Filtration, solvent extraction, crystallization | Yields high purity product (typically >90%) |

Research Findings and Analytical Data

- Stereoselectivity: The use of Ru/C catalysts in the hydrogenation step significantly enhances the trans isomer ratio, which is crucial for biological activity and pharmaceutical relevance.

- Yield: Typical isolated yields after purification range from 65% to 75%, depending on scale and reaction optimization.

- Purity: Final hydrochloride salts achieve purities above 90%, confirmed by chromatographic and spectroscopic analyses.

- Scalability: Continuous flow reactors and optimized catalyst loadings enable efficient scale-up from laboratory to industrial production.

Q & A

Q. What are the established synthetic routes for 1-amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, including cyclohexane ring functionalization, amino group introduction, and final hydrochloride salt formation. Key steps may use coupling reagents like HATU for amide bond formation and require dry solvents (e.g., DMF) to minimize side reactions. Purification via recrystallization or chromatography is critical for achieving high purity (>95%). Reaction parameters such as temperature (0–25°C), stoichiometry, and stirring duration must be optimized to maximize yields .

Q. How is the molecular structure of this compound confirmed in research settings?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton and carbon environments, confirming substituent positions on the cyclohexane ring and phenyl group.

- X-ray crystallography : Resolves crystal packing and absolute stereochemistry (if applicable), as demonstrated for structurally related cyclohexane-carboxylic acid derivatives .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the primary applications of this compound in organic synthesis?

It serves as a chiral building block for complex molecules, particularly in peptidomimetics and bioactive scaffolds. For example, it has been incorporated into linear pentapeptides to modulate melanocortin receptor selectivity (MC1R vs. MC4R), highlighting its utility in medicinal chemistry .

Q. What safety protocols are recommended for handling this compound?

While specific safety data may be limited, general guidelines for hydrochloride salts and aromatic amines apply:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry environment, away from oxidizers.

- Follow waste disposal regulations for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying agonist potency at MC1R vs. MC4R) may arise from differences in assay conditions (e.g., cell lines, buffer pH). To address this:

- Perform head-to-head comparative assays under standardized conditions.

- Use molecular docking studies to analyze binding mode variations across receptor subtypes .

- Validate findings with radiolabeled ligand displacement assays.

Q. What strategies improve the solubility and stability of this compound in in vivo studies?

- Salt form optimization : The hydrochloride salt enhances aqueous solubility; alternative salts (e.g., trifluoroacetate) may be explored for specific formulations.

- Prodrug design : Esterification of the carboxylic acid group can improve membrane permeability, with enzymatic hydrolysis regenerating the active form in situ.

- Co-solvents : Use biocompatible solvents like PEG-400 or cyclodextrins for intravenous delivery .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The spatial arrangement of the amino and phenyl groups on the cyclohexane ring dictates receptor interaction. For example:

- Cis vs. trans isomers : Differential hydrogen bonding with MC1R/MC4R active sites alters agonist potency.

- Enantiomeric purity : Chiral HPLC or enzymatic resolution ensures stereochemical homogeneity, which is critical for reproducible bioactivity data .

Q. What computational methods predict this compound’s interactions with non-target proteins?

- Molecular dynamics simulations : Model binding kinetics to off-target enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability.

- Pharmacophore mapping : Identify structural motifs that may interact with unrelated receptors (e.g., GPCRs), guiding selectivity optimization .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Comparative Bioactivity at Melanocortin Receptors

| Receptor Subtype | EC (nM) | Assay System | Key Structural Determinants | Reference |

|---|---|---|---|---|

| MC1R | 120 ± 15 | HEK293 cells, cAMP | Cis-amino-phenyl conformation | |

| MC4R | 450 ± 50 | HEK293 cells, cAMP | Steric hindrance from cyclohexane |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.